molecular formula C21H27FN2OS B3883626 2-{1-(2-fluorobenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol

2-{1-(2-fluorobenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol

Cat. No.: B3883626
M. Wt: 374.5 g/mol
InChI Key: WXZGYIKRYJBXRY-UHFFFAOYSA-N
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Description

Compounds like “2-{1-(2-fluorobenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol” are often complex organic molecules with potential applications in various fields such as medicine, materials science, and chemical synthesis .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps, each requiring careful optimization. Techniques such as catalytic protodeboronation and other organic synthesis methods are often used .


Molecular Structure Analysis

The molecular structure of such compounds is typically determined using a combination of spectroscopic techniques, including IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied, often involving radical approaches and other sophisticated chemical transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their density, refractive index, and boiling point, can be determined using standard laboratory techniques .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their intended application. For example, some compounds might exhibit antiproliferative effects against certain cancer cell lines .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific chemical structure. It’s always important to refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on these compounds could include further optimization of their synthesis, exploration of their potential applications, and detailed studies of their mechanism of action .

Properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]-4-[(3-methylsulfanylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2OS/c1-26-20-7-4-5-17(13-20)14-23-10-11-24(19(16-23)9-12-25)15-18-6-2-3-8-21(18)22/h2-8,13,19,25H,9-12,14-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZGYIKRYJBXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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